硫酸ガリウム(III) 水和物

概要

説明

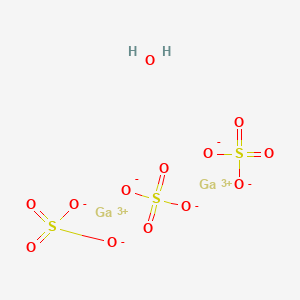

Gallium(III) sulfate hydrate is a chemical compound with the formula Ga₂(SO₄)₃·xH₂O. It is a white solid that is slightly soluble in water and sulfuric acid. This compound is known for its use in the preparation of other gallium compounds and its role as a catalyst in various chemical reactions .

科学的研究の応用

Catalytic Applications

Gallium(III) sulfate hydrate is recognized for its catalytic properties, particularly as a solid acid catalyst in various organic reactions:

- Esterification Reactions : It has been effectively used as a catalyst in the esterification of p-hydroxybenzoic acid with heptanol to produce n-heptyl p-hydroxybenzoate. The reaction demonstrates high efficiency and selectivity, making it valuable in organic synthesis .

- Synthesis of Amyl Hexanoate : When reacted with strong acid cation ion exchange resins, gallium(III) sulfate hydrate exhibits excellent catalytic activity for synthesizing amyl hexanoate, showcasing its versatility in different reaction environments .

| Catalytic Reaction | Product | Conditions |

|---|---|---|

| Esterification | n-Heptyl p-hydroxybenzoate | Supported on silica gel |

| Synthesis with ion exchange resin | Amyl hexanoate | Strong acid conditions |

Material Science

In material science, gallium(III) sulfate hydrate serves as a precursor for synthesizing gallium oxide (), which is crucial in semiconductor technology. The compound can be thermally decomposed to yield gallium oxide, which has applications in electronics due to its wide bandgap and high thermal stability .

- Gallium Oxide Production : The thermal decomposition occurs at elevated temperatures (above 680 °C), where gallium(III) sulfate transforms into gallium oxide and sulfur trioxide .

Chemical Synthesis

Gallium(III) sulfate hydrate is employed in the synthesis of various gallium compounds:

- Precursor for Gallium Compounds : It is utilized to prepare other gallium salts and complexes that are essential in research settings. This includes reactions where it acts as a source of gallium ions for further chemical transformations .

- Salting-Out Techniques : Recent studies have highlighted its role in salting-out extraction processes, providing insights into optimizing extraction methods for pharmaceuticals and biochemicals .

Bioprocessing Applications

The compound's unique properties extend into bioprocessing applications:

- Cell Culture and Transfection : Gallium(III) sulfate hydrate is being explored for its potential use in cell culture systems and molecular testing due to its biocompatibility and ability to influence cellular processes .

Case Study 1: Catalytic Efficiency

A study investigated the use of gallium(III) sulfate hydrate as a catalyst in the esterification process. The results indicated that this compound significantly increased the yield of the desired ester compared to traditional catalysts, demonstrating its effectiveness in organic synthesis.

Case Study 2: Gallium Oxide Synthesis

Research on the thermal decomposition of gallium(III) sulfate hydrate revealed that controlled heating could produce high-purity gallium oxide suitable for semiconductor applications. This process was optimized to enhance yield while minimizing impurities.

作用機序

Target of Action

Gallium(III) sulfate hydrate primarily targets the essential transcription enzyme RNA polymerase . This enzyme plays a crucial role in the synthesis of RNA from a DNA template, a process vital for gene expression.

Mode of Action

The compound interacts with its target, the RNA polymerase, to suppress RNA synthesis . This interaction results in reduced metabolic rates and energy utilization within the cell .

Pharmacokinetics

It’s known that gallium metal dissolves in sulfuric acid to form solutions containing [ga(oh2)6]3+ and so42− ions . This suggests that the compound may be soluble in certain biological environments, potentially influencing its bioavailability.

Result of Action

The primary molecular effect of Gallium(III) sulfate hydrate’s action is the suppression of RNA synthesis . This leads to reduced metabolic rates and energy utilization at the cellular level . The compound’s action can also result in decreased protein production due to the role of RNA in protein synthesis.

Action Environment

The action of Gallium(III) sulfate hydrate can be influenced by environmental factors. For instance, the formation of a gallium(III) sulfato complex is favored with increasing temperature . This suggests that the compound’s action, efficacy, and stability may vary depending on the temperature of its environment. Additionally, the compound is known to be slightly soluble in water , which could also influence its action in aqueous biological environments.

生化学分析

Molecular Mechanism

Gallium compounds are known to bind to biomolecules that normally bind iron, potentially inhibiting enzymes and disrupting gene expression .

Temporal Effects in Laboratory Settings

Gallium compounds are generally stable and do not degrade significantly over time .

Dosage Effects in Animal Models

Gallium compounds have been shown to have therapeutic effects at low doses and toxic effects at high doses in some animal models .

Metabolic Pathways

Gallium compounds are known to interfere with iron metabolism, potentially affecting metabolic flux and metabolite levels .

Transport and Distribution

Gallium compounds are known to be taken up by cells via mechanisms normally used for iron uptake .

Subcellular Localization

Gallium compounds are known to accumulate in lysosomes and other subcellular compartments .

準備方法

Synthetic Routes and Reaction Conditions: Gallium(III) sulfate hydrate can be synthesized by dissolving gallium metal in sulfuric acid, resulting in a solution containing [Ga(OH₂)₆]³⁺ and SO₄²⁻ ions. The octadecahydrate form, Ga₂(SO₄)₃·18H₂O, crystallizes from these solutions at room temperature . The reaction can be represented as: [ 2 \text{Ga} + 3 \text{H}_2\text{SO}_4 \rightarrow \text{Ga}_2(\text{SO}_4)_3 + 3 \text{H}_2 ]

Industrial Production Methods: In industrial settings, gallium(III) sulfate hydrate is often produced by reacting hydroxygallium diacetate with sulfuric acid at 90°C for two days, followed by drying in a vacuum to obtain the anhydrous form . The reaction is as follows: [ 2 \text{Ga(CH}_3\text{COO)}_2\text{OH} + 3 \text{H}_2\text{SO}_4 \rightarrow \text{Ga}_2(\text{SO}_4)_3 + 4 \text{CH}_3\text{COOH} + 2 \text{H}_2\text{O} ]

Types of Reactions:

-

Oxidation: When heated above 680°C, gallium(III) sulfate decomposes to form gallium(III) oxide and sulfur trioxide . [ \text{Ga}_2(\text{SO}_4)_3 \rightarrow \text{Ga}_2\text{O}_3 + 3 \text{SO}_3 ]

-

Precipitation: A solution of gallium(III) sulfate in water mixed with zinc sulfate can precipitate zinc gallate . [ \text{Ga}_2(\text{SO}_4)_3 + 3 \text{ZnSO}_4 \rightarrow 2 \text{ZnGa}_2\text{O}_4 + 3 \text{SO}_3 ]

Common Reagents and Conditions:

Sulfuric Acid: Used in the synthesis and dissolution processes.

Zinc Sulfate: Used in precipitation reactions to form zinc gallate.

Major Products:

Gallium(III) Oxide: Formed upon decomposition.

Zinc Gallate: Formed in precipitation reactions.

類似化合物との比較

Aluminium Sulfate: Similar in structure and used in water treatment.

Indium(III) Sulfate: Another group 13 metal sulfate with similar properties.

Uniqueness: Gallium(III) sulfate hydrate is unique due to its specific catalytic properties and its role in the preparation of high-purity gallium compounds. Its ability to form stable hydrates and its use in semiconductor technology further distinguish it from similar compounds .

生物活性

Gallium(III) sulfate hydrate (Ga₂(SO₄)₃·18H₂O) is a compound of increasing interest in biomedical research due to its unique biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of Ga(III) sulfate hydrate, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Gallium(III) ions exhibit biological activity primarily through their ability to mimic iron(III), which allows them to interfere with iron-dependent processes in cells. This property is crucial for their antimicrobial and anticancer effects.

- Targeting RNA Polymerase : Ga(III) sulfate hydrate has been shown to inhibit RNA synthesis by targeting RNA polymerase, a key enzyme involved in transcription. This suppression leads to reduced metabolic rates in bacteria, making them less virulent and more susceptible to treatment .

- Disruption of Iron Homeostasis : The ionic mimicry of gallium allows it to disrupt iron metabolism within bacterial cells. This "Trojan horse" strategy enables gallium to penetrate bacterial systems and exert its antimicrobial effects by depriving bacteria of essential iron .

Antimicrobial Activity

Gallium(III) sulfate hydrate has demonstrated significant antimicrobial properties against various pathogens, particularly antibiotic-resistant strains.

- Effectiveness Against Pseudomonas aeruginosa : Studies have shown that Ga(III) can enhance the efficacy of traditional antibiotics when used in combination. For example, co-administration with acetate has been found to improve the uptake and antimicrobial activity of Ga(III), effectively reducing bacterial growth and virulence .

- Cytotoxicity Against Cancer Cells : In vitro studies indicate that Ga(III) compounds exhibit cytotoxic effects on cancer cell lines. For instance, gallium-dithiocarbamate complexes have shown marked cytotoxicity against human colon cancer cells, suggesting potential as anticancer agents .

Case Studies and Research Findings

Several studies have explored the biological activity of gallium compounds, including Ga(III) sulfate hydrate:

Pharmacokinetics and Toxicity

The pharmacokinetics of gallium compounds are influenced by their solubility and stability in biological systems. Gallium(III) sulfate hydrate is soluble in water, which facilitates its bioavailability. However, the nephrotoxicity associated with some gallium compounds necessitates careful consideration in clinical applications .

特性

IUPAC Name |

digallium;trisulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ga.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNGAUGWXGMLDK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ga+3].[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ga2H2O13S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。